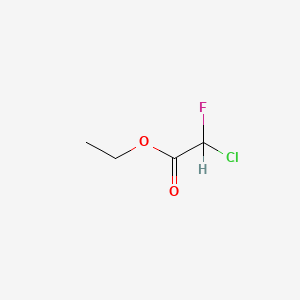

Ethyl chlorofluoroacetate

Übersicht

Beschreibung

Ethyl chlorofluoroacetate is a chemical compound with the molecular formula Cl(F)CHCO2C2H5. It is a colorless, volatile liquid with a low boiling point and a sweet smell. This compound is part of the family of chlorofluorocarbons and is used in various scientific research applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl chlorofluoroacetate can be synthesized through several methods. One common method involves the reaction of sulfuryl chloride with ethyl fluoroacetate in the presence of benzoyl peroxide . Another method includes the action of sulfuric acid or silica on 2-chloro-1,1,2-trifluoroethyl ethyl ether .

Industrial Production Methods: Industrial production of this compound typically involves the use of chlorotrifluoroethylene and ethanol under controlled conditions. The reaction mixture is then processed to separate and purify the product .

Analyse Chemischer Reaktionen

Nickel-Catalyzed Cross-Coupling with Aryl Bromides

Ethyl chlorofluoroacetate participates in monofluoroalkylation reactions via nickel catalysis. A study demonstrated its coupling with aryl bromides using NiCl₂·glyme and ligands (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine or PPh₃) in a solvent mixture (DMSO/toluene) at 80°C . Key findings include:

| Condition | Details | Yield (%) |

|---|---|---|

| Ligand System | Nitrogen (bipyridine) or phosphine (PPh₃) ligands | 45–72 |

| Solvent | DMSO/toluene (1:4) | Optimal |

| Reaction Time | 24 hours | — |

Mechanistic studies suggest the in situ generation of a zinc reagent (ClF₂CCOOZnEt), which facilitates transmetalation with nickel intermediates . This method provides access to aryl monofluoroalkylated products, valuable in medicinal chemistry.

Radical Reactions with Chlorine Atoms

In atmospheric chemistry, this compound reacts with Cl radicals via H-atom abstraction. Kinetic studies revealed:

| Reaction | Rate Coefficient (298 K, cm³/molecule/s) | Temperature Dependence (287–313 K) |

|---|---|---|

| Cl + ClF₂CCOOCH₃ (methyl analog) | Arrhenius: | |

| Cl + ClF₂CCOOCH₂CH₃ (ethyl ester) | — |

The primary reaction pathways yield:

-

Chlorodifluoroacetic acid (86% yield) via α-ester rearrangement .

-

Carbon monoxide (34% yield) from secondary oxidation of formaldehyde .

These reactions are 10–20 times slower than non-halogenated esters due to the electron-withdrawing ClF₂C group .

Hydrolysis and Conversion to Acyl Chlorides

The ester undergoes hydrolysis under acidic or basic conditions to yield chlorofluoroacetic acid (CFA) :

CFA is nephrotoxic in rats (LD₅₀ = 1.5 mmol/kg) .

Additionally, one-step conversion to acyl chlorides uses reagents like PCl₅ or SOCl₂ :

Reformatsky-Type Reactions

This compound participates in Reformatsky reactions with aldehydes/ketones in the presence of Zn, forming β-hydroxy-α,α-difluoro esters :

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Ethyl chlorofluoroacetate has been utilized in the development of covalent inhibitors, particularly in targeting viral proteases. A notable study demonstrated its use as a warhead for the selective inhibition of the SARS-CoV-2 main protease. The compound was incorporated into dipeptidic derivatives that showed significant inhibitory activity against the protease, highlighting its potential in antiviral drug design .

Case Study: SARS-CoV-2 Inhibition

- Objective : To develop selective covalent inhibitors for SARS-CoV-2.

- Methodology : Ugi multicomponent reaction using this compound.

- Findings : The derived compounds exhibited notable selectivity and potency against the target enzyme, indicating the utility of this compound in antiviral therapeutics.

Environmental Science Applications

Research has also focused on the atmospheric degradation of this compound and its impact on environmental chemistry. Studies have investigated its reaction kinetics with chlorine atoms, revealing insights into its breakdown products and environmental persistence. This information is crucial for understanding the compound's role in atmospheric chemistry and potential ecological effects .

Data Table: Reaction Products of this compound

| Reaction Partner | Products Identified | Yield (%) |

|---|---|---|

| Chlorine (Cl) | Chlorodifluoroacetic acid | 86 ± 8% |

| Carbon monoxide | 34 ± 6% |

Synthetic Organic Chemistry Applications

In synthetic organic chemistry, this compound serves as a reagent for introducing fluorinated groups into organic molecules. Its reactivity allows for the formation of various fluorinated derivatives, which are valuable in pharmaceuticals and agrochemicals due to their enhanced biological activities.

Case Study: Addition to Aromatic Systems

- Objective : To explore the addition reactions of this compound to aromatic compounds.

- Methodology : Reaction studies involving various aromatic substrates.

- Findings : Successful incorporation of fluorinated moieties into aromatic systems, enhancing their chemical properties and potential applications in drug development .

Wirkmechanismus

Ethyl chlorofluoroacetate exerts its effects by inhibiting several enzymes. It binds to the active sites of enzymes such as cytochrome P450, glutathione S-transferase, and carboxylesterase, preventing them from catalyzing reactions. This inhibition can be reversed by the addition of reducing agents like dithiothreitol .

Vergleich Mit ähnlichen Verbindungen

Ethyl chlorodifluoroacetate: Similar in structure but contains two fluorine atoms instead of one.

Methyl chlorodifluoroacetate: Similar but has a methyl group instead of an ethyl group.

Ethyl bromodifluoroacetate: Contains a bromine atom instead of chlorine.

Uniqueness: Ethyl chlorofluoroacetate is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to its analogs .

Biologische Aktivität

Ethyl chlorofluoroacetate (ECFA), a compound with the chemical formula CHClFO, is a chlorinated derivative of fluoroacetic acid. This compound has garnered attention in various fields, including medicinal chemistry and environmental science, due to its unique biological activities and potential applications. This article provides a detailed overview of the biological activity of ECFA, supported by data tables, case studies, and research findings.

Before delving into its biological activity, it is essential to understand the chemical properties of ECFA:

- Molecular Weight : 136.54 g/mol

- Boiling Point : 133 °C

- Density : 1.212 g/mL at 25 °C

- Refractive Index : 1.396

- Flash Point : 51.67 °C

The biological activity of ECFA can be attributed to its ability to act as an electrophilic reagent. It can participate in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions, which are crucial in the synthesis of biologically active compounds.

- Nucleophilic Substitution : ECFA can react with nucleophiles to form new compounds, which may exhibit different biological activities.

- Cross-Coupling Reactions : Research has demonstrated that ECFA can be utilized in nickel-catalyzed cross-coupling reactions with aryl bromides, leading to the formation of complex organic molecules that may have pharmaceutical significance .

Toxicological Studies

Toxicological assessments have indicated that ECFA exhibits significant toxicity towards various biological systems:

- Cellular Toxicity : Studies have shown that ECFA can induce cytotoxic effects in mammalian cell lines, suggesting its potential as a toxic agent .

- Neurotoxicity : Research indicates that compounds similar to ECFA may interfere with neurotransmitter function, leading to neurotoxic effects .

Case Studies

- Antimicrobial Activity : A study published in the Journal of Organic Chemistry reported that derivatives of chlorofluoroacetate, including ECFA, exhibited antimicrobial properties against several bacterial strains. The mechanism was hypothesized to involve disruption of bacterial cell membranes .

- Synthesis of Bioactive Compounds : ECFA has been used as a precursor in the synthesis of various bioactive compounds, such as fluorinated amino acids, which have potential applications in drug development .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

ethyl 2-chloro-2-fluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClFO2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHVJSONZHSDFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870525 | |

| Record name | Acetic acid, 2-chloro-2-fluoro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401-56-9 | |

| Record name | Acetic acid, 2-chloro-2-fluoro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-chloro-2-fluoro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-chloro-2-fluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, 2-chloro-2-fluoro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl chlorofluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key applications of Ethyl chlorofluoroacetate in organic synthesis?

A1: this compound serves as a valuable precursor for introducing fluorine and fluoroalkyl groups into organic molecules. [, , ] It participates in reactions like nickel-catalyzed cross-coupling with aryl bromides to yield monofluoroalkylated compounds. [] This reagent is particularly valuable due to its reactivity with both electrophiles and nucleophiles, broadening its synthetic utility. [, ]

Q2: How does the structure of this compound dictate its reactivity?

A2: this compound possesses both an electrophilic carbon center (the carbonyl group) and potentially nucleophilic centers (the chlorine and fluorine-bearing carbon). The presence of both fluorine and chlorine atoms on the same carbon significantly impacts the acidity of the alpha-proton. Treatment with a strong base generates an α-chloro-α-fluorocarbanion, which exhibits nucleophilic properties. This carbanion can then react with electron-deficient nitroarenes, ultimately leading to the formation of ethyl α-fluoro-α-nitroarylacetates. []

Q3: Are there any specific challenges associated with using this compound in synthesis, and how are these addressed?

A3: Successfully utilizing this compound in reactions often requires careful optimization. For instance, in nickel-catalyzed cross-coupling reactions, employing a combination of nickel catalysts with specific nitrogen and phosphine ligands, along with a mixture of solvents, is crucial for achieving desirable yields. [] Additionally, the choice of base and reaction conditions are critical when generating and utilizing the reactive α-chloro-α-fluorocarbanion. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.